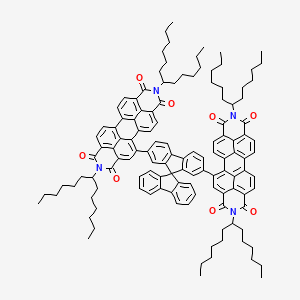![molecular formula C36H58O2S2 B11943397 Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] CAS No. 89447-58-5](/img/structure/B11943397.png)
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Bis(2-butoxi-5-(1,1,3,3-tetrametilbutil)fenil) disulfuro es un compuesto químico conocido por sus propiedades estructurales únicas y aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de un enlace disulfuro, que es un enlace entre dos átomos de azufre, y dos anillos de fenilo sustituidos con grupos butoxi y tetrametilbutil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(2-butoxi-5-(1,1,3,3-tetrametilbutil)fenil) disulfuro normalmente implica la oxidación de precursores de tiol. Un método común es la reacción de 2-butoxi-5-(1,1,3,3-tetrametilbutil)tiofenol con un agente oxidante como el peróxido de hidrógeno o el yodo en presencia de una base. Las condiciones de reacción suelen incluir un disolvente como el etanol o el acetonitrilo y un rango de temperatura de 25-50 °C.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El Bis(2-butoxi-5-(1,1,3,3-tetrametilbutil)fenil) disulfuro experimenta diversas reacciones químicas, entre ellas:
Oxidación: El enlace disulfuro puede oxidarse aún más para formar sulfoxidos o sulfonas.
Reducción: El enlace disulfuro puede reducirse a tioles utilizando agentes reductores como el ditiotreitol o el borohidruro de sodio.
Sustitución: Los anillos de fenilo pueden sufrir reacciones de sustitución aromática electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, yodo o ácido m-cloroperbenzoico (m-CPBA) en disolventes como el etanol o el diclorometano.
Reducción: Ditiotreitol, borohidruro de sodio o hidruro de aluminio y litio en disolventes como el metanol o el tetrahidrofurano.
Sustitución: Agentes nitrantes (por ejemplo, ácido nítrico) o agentes halogenantes (por ejemplo, bromo) en condiciones ácidas o neutras.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Tioles.
Sustitución: Derivados nitro o halogenados de los anillos de fenilo.
Aplicaciones en Investigación Científica
El Bis(2-butoxi-5-(1,1,3,3-tetrametilbutil)fenil) disulfuro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como estabilizador en la química de polímeros.
Biología: Se emplea en estudios que implican la formación y reducción de enlaces disulfuro en proteínas.
Medicina: Se investiga por sus posibles propiedades antioxidantes y su papel en los sistemas de administración de fármacos.
Industria: Se utiliza como aditivo en lubricantes y como estabilizador en plásticos y caucho.
Aplicaciones Científicas De Investigación
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.
Mecanismo De Acción
El mecanismo de acción del Bis(2-butoxi-5-(1,1,3,3-tetrametilbutil)fenil) disulfuro implica la formación y la escisión de enlaces disulfuro. En los sistemas biológicos, los enlaces disulfuro juegan un papel crucial en el plegamiento y la estabilidad de las proteínas. El compuesto puede interactuar con los grupos tiol de las proteínas, lo que lleva a la formación de enlaces disulfuro que estabilizan la estructura de la proteína. En las reacciones químicas, el enlace disulfuro puede sufrir oxidación o reducción, lo que influye en la reactividad y las propiedades del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Disulfuro, bis[2-butoxifenil]
- Disulfuro, bis[2-butoxi-5-metilfenil]
- Disulfuro, bis[2-butoxi-5-terc-butilfenil]
Singularidad
El Bis(2-butoxi-5-(1,1,3,3-tetrametilbutil)fenil) disulfuro es único debido a la presencia de los voluminosos grupos tetrametilbutil, que pueden influir en sus propiedades estéricas y su reactividad. Esto lo diferencia de otros compuestos disulfuro con sustituyentes más simples, lo que proporciona ventajas únicas en aplicaciones específicas, como la estabilización de polímeros y la actividad antioxidante.
Propiedades
Número CAS |
89447-58-5 |
|---|---|
Fórmula molecular |
C36H58O2S2 |
Peso molecular |
587.0 g/mol |
Nombre IUPAC |
1-butoxy-2-[[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]disulfanyl]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C36H58O2S2/c1-13-15-21-37-29-19-17-27(35(9,10)25-33(3,4)5)23-31(29)39-40-32-24-28(36(11,12)26-34(6,7)8)18-20-30(32)38-22-16-14-2/h17-20,23-24H,13-16,21-22,25-26H2,1-12H3 |
Clave InChI |
OWSMQAVEBQWCTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)SSC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


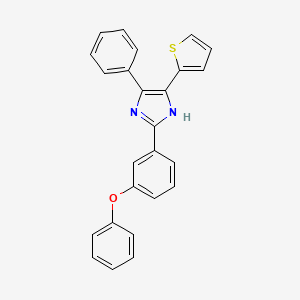



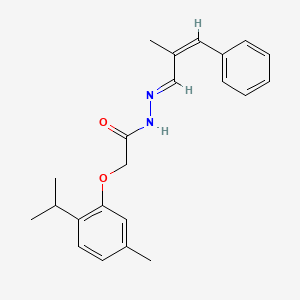
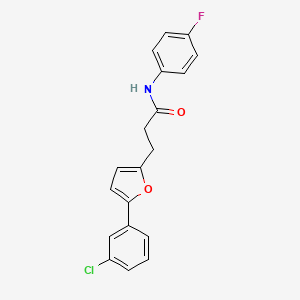
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
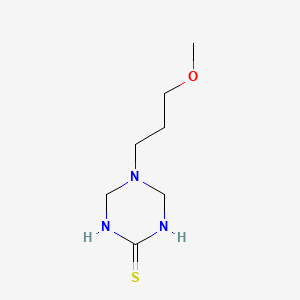
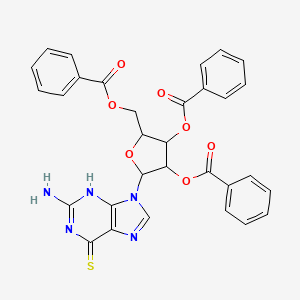
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)



